molecular formula C9H8BrN3O2 B13003252 Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 2089291-71-2

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13003252
CAS No.: 2089291-71-2
M. Wt: 270.08 g/mol
InChI Key: CLDJUOQSJSFBTI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the bromination of the pyrazole ring followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity .

Biological Activity

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molar Mass : 242.03 g/mol
  • CAS Number : 2117633-65-3

The compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse pharmacological properties. The bromine substituent at the 3-position and the ethyl ester at the 5-position are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibition of specific kinases, such as TBK1 (TANK-binding kinase 1) and cyclin-dependent kinases (CDKs). These interactions are essential for regulating cell proliferation and immune responses.

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazolo[3,4-c]pyridine derivatives has revealed that:

  • Substituents at the 3-position significantly influence kinase inhibition potency.
  • The presence of halogens (like bromine) enhances binding affinity to target proteins.
  • Modifications to the carboxylate moiety can alter solubility and bioavailability.

Biological Activity Overview

This compound has shown promising biological activities, which can be summarized as follows:

Activity Details
Anticancer Exhibits antiproliferative effects against various cancer cell lines.
Kinase Inhibition Potent inhibitor of TBK1 with IC₅₀ values in the nanomolar range.
Antimicrobial Demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. This compound was found to inhibit cell proliferation in HeLa and A375 cell lines with IC₅₀ values below 10 µM .
  • Kinase Inhibition : In a structural optimization study, derivatives were synthesized that showed significant inhibition of TBK1. The compound was effective in reducing IFN signaling in immune cells, indicating its potential role in modulating immune responses .
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing MIC values comparable to standard antibiotics like Ciprofloxacin. Notably, it exhibited strong activity against Staphylococcus aureus and Escherichia coli .

Properties

CAS No.

2089291-71-2

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

CLDJUOQSJSFBTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=N1)Br

Origin of Product

United States

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